Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Catalog No.
S876227
CAS No.
1245906-75-5
M.F
C6H3BF6KN
M. Wt
252.996
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-y...

CAS Number

1245906-75-5

Product Name

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

IUPAC Name

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide

Molecular Formula

C6H3BF6KN

Molecular Weight

252.996

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1

InChI Key

SCXNQNZBEKSPOM-UHFFFAOYSA-N

SMILES

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+]

Synonyms

potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS 1245906-75-5) is a highly stable, crystalline organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions. It features an electron-deficient pyridine ring substituted with a trifluoromethyl group at the 6-position, a critical pharmacophore in modern agrochemical and pharmaceutical design[1]. As a potassium trifluoroborate salt, it serves as a robust alternative to its corresponding boronic acid and pinacol ester counterparts, offering superior shelf-life, precise stoichiometry, and controlled reactivity[2]. This compound is specifically procured for late-stage functionalization and the synthesis of complex biaryl architectures where traditional boron reagents fail due to rapid degradation.

Research Fit

1
Suzuki–Miyaura cross‑coupling nucleophile for Pd‑catalyzed C–C bond formation
2
Delivers 6‑CF₃‑pyridin‑3‑yl fragment with reported protodeboronation resistance
3
Crystalline, bench‑stable solid supporting automated dispensing workflows

Substituting this trifluoroborate salt with the generic 6-(trifluoromethyl)pyridine-3-boronic acid or its pinacol ester frequently leads to catastrophic reaction failure. Pyridylboronic acids are inherently prone to protodeboronation, a degradation pathway that is severely exacerbated by the strongly electron-withdrawing 6-trifluoromethyl group [1]. Under the basic conditions required for Suzuki-Miyaura coupling, the free boronic acid rapidly decomposes into 2-(trifluoromethyl)pyridine before the sluggish transmetalation step can occur. Furthermore, the free boronic acid exists in equilibrium with its boroxine anhydride, leading to variable stoichiometry and poor reproducibility in process environments [2]. The trifluoroborate salt circumvents these issues by acting as a slow-release reservoir, maintaining a low steady-state concentration of the active boronic species and suppressing protodeboronation.

Substitution Risk

Target Reagent
Potassium trifluoro(6‑(trifluoromethyl)pyridin‑3‑yl)borate – reported monomeric stoichiometry and bench stability
Boronic acid analog
May undergo protodeboronation, requiring excess equivalents and inert handling; stoichiometric control may be less reproducible
Des‑CF₃ pyridyl‑BF₃K
Removes electron‑withdrawing and lipophilicity effects; pharmacophore profile may shift significantly
Boronate ester
Often an oil or hygroscopic; may complicate accurate weighing and automated parallel synthesis

Suppression of Base-Mediated Protodeboronation

Electron-deficient heteroaryl boronic acids, such as 6-(trifluoromethyl)pyridine-3-boronic acid, undergo rapid protodeboronation in aqueous basic media, often degrading completely within minutes to hours. In contrast, potassium trifluoroborate salts undergo a controlled, slow hydrolysis to release the active boronic acid species at a rate geared to the catalytic turnover [1]. Kinetic studies on related electron-deficient heteroaryl trifluoroborates demonstrate that hydrolysis rates can be restricted to less than 10-20% over several days under standard basic conditions, effectively preventing the bulk accumulation and subsequent degradation of the boronic acid [2]. This controlled release mechanism directly translates to higher robustness in prolonged coupling reactions.

Evidence DimensionBase-mediated degradation rate
Target Compound DataSlow, controlled hydrolysis (<20% degradation over days)
Comparator Or BaselineFree 6-(trifluoromethyl)pyridine-3-boronic acid (rapid protodeboronation, often complete in <1-2 hours)
Quantified DifferenceOrders of magnitude reduction in degradation rate
ConditionsAqueous basic media (e.g., Cs2CO3/THF/H2O) at elevated temperatures (55-80 °C)

Prevents the loss of the expensive boron reagent to dead-end protodeboronation pathways, ensuring reliable conversion in complex cross-couplings.

Stoichiometric Control
Class-level inference
50–67% fewer equivalents needed vs boronic acid
Supports precise reagent stoichiometry and lower byproduct load
Based on heteroaryl‑BF₃K class data; confirm with specific electrophile

Reduction of Reagent Equivalency in Suzuki-Miyaura Couplings

Because the 6-trifluoromethyl group strongly withdraws electron density from the pyridine ring, the transmetalation step during palladium-catalyzed cross-coupling is inherently slow. When using the free boronic acid, this sluggish transmetalation, combined with rapid degradation, typically forces chemists to use a massive excess of the boron reagent (often 2.0 to 3.0 equivalents) to drive the reaction to completion [1]. By utilizing the potassium trifluoroborate salt, the active species is protected from premature degradation. Consequently, high coupling yields (>80%) can routinely be achieved using near-stoichiometric amounts (1.05 to 1.2 equivalents) of the boron reagent, significantly improving the atom economy and cost-efficiency of the process [2].

Evidence DimensionRequired reagent equivalents for >80% yield
Target Compound Data1.05 to 1.2 equivalents
Comparator Or BaselineFree boronic acid (typically requires 2.0 to 3.0+ equivalents)
Quantified Difference~50-60% reduction in required reagent loading
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with aryl halides

Directly reduces the material cost and purification burden in scale-up by minimizing the excess of the fluorinated building block required.

Bench Stability
Class-level inference
Reported stable to air and moisture for months
May reduce need for inert‑atmosphere storage and handling
Class data; vendor recommends –20 °C for optimal recovery

Elimination of Boroxine Formation for Precise Weighing

Free heteroaryl boronic acids spontaneously dehydrate to form variable mixtures of the free acid and trimeric boroxine anhydrides, making it nearly impossible to determine the exact molecular weight and active boron content of a given batch[1]. This variability introduces significant reproducibility issues in automated high-throughput screening and strict process manufacturing. Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is an anhydrous, free-flowing crystalline salt that does not form boroxines. It maintains a consistent, predictable molecular weight (252.98 g/mol) indefinitely under standard storage conditions, ensuring absolute stoichiometric precision during reaction setup [2].

Evidence DimensionActive boron content predictability
Target Compound Data100% predictable (stable monomeric salt)
Comparator Or BaselineFree boronic acid (variable monomer/trimer boroxine ratio)
Quantified DifferenceElimination of molecular weight ambiguity
ConditionsAmbient storage and standard laboratory weighing

Allows process chemists and automated synthesis platforms to dispense exact molar quantities, eliminating batch-to-batch yield variations caused by reagent degradation.

Protodeboronation Resistance
Class-level inference
Resists protodeboronation; stoichiometric coupling feasible
Supports higher isolated yields and cleaner reaction profiles
6‑CF₃ substitution increases risk without BF₃K protection
Aryl Chloride Coupling
Cross-study comparable
Yields 70–90% reported with 3‑pyridyl‑BF₃K
Supports use of economical aryl chlorides as electrophiles
Inferred from unsubstituted analog; confirm with 6‑CF₃ variant
Orthogonal Reactivity
Class-level inference
Tolerates oxidation, halogenation; C–B bond remains intact
Enables multi‑step synthesis without deprotection
Can regenerate BF₃K with KHF₂ if hydrolyzed
Physicochemical Form
Supporting evidence
Crystalline, free‑flowing solid; non‑hygroscopic
Supports accurate weighing and automated dispensing
Contrasts with oils/hygroscopic boronate esters

Late-Stage Functionalization of Pharmaceutical Intermediates

Ideal for incorporating the 6-(trifluoromethyl)pyridin-3-yl pharmacophore into complex drug scaffolds where the use of excess reagent is prohibitive and mild, slow-release coupling conditions are required to preserve sensitive functional groups [1].

High-Throughput Screening (HTS) Libraries

The crystalline, non-hygroscopic, and boroxine-free nature of this salt makes it the perfect candidate for automated weighing and dispensing in the generation of diverse biaryl libraries for agrochemical and medicinal chemistry screening [2].

Process-Scale Suzuki-Miyaura Manufacturing

Selected for pilot-plant and commercial-scale manufacturing routes where minimizing protodeboronation and reducing the equivalency of expensive fluorinated building blocks are critical for favorable process economics and simplified downstream purification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry – 6‑CF₃‑pyridyl fragment introduction
Stoichiometric fidelity and protodeboronation resistance
Coupling efficiency with late‑stage electrophiles
Process chemistry – scalable Suzuki with aryl chlorides
Compatibility with aryl chlorides and bench stability
Yield and cost profile under Pd/S‑Phos conditions
Agrochemical discovery – 6‑CF₃‑pyridine motif
Moisture‑tolerant, orthogonal reactivity
Iterative cross‑coupling in aqueous conditions
High‑throughput experimentation – automation‑ready reagent
Crystalline, non‑hygroscopic form
Weighing accuracy and stoichiometric consistency in arrays

Explore Compound Types